1-(ジフルオロメチル)-1H-ピラゾール-4-スルホニルクロリド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

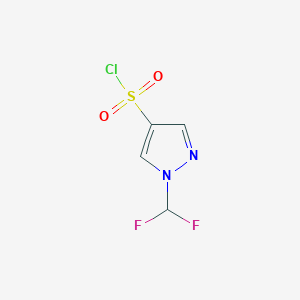

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that features a difluoromethyl group attached to a pyrazole ring, which is further substituted with a sulfonyl chloride group

科学的研究の応用

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry:

Agrochemicals: Used in the synthesis of fungicides and herbicides.

Material Science: Potential use in the development of new materials with specific properties.

作用機序

Target of Action

The primary target of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is succinate dehydrogenase (SDH) . SDH is an enzyme complex that plays a crucial role in the mitochondrial respiration chain .

Mode of Action

The compound acts by inhibiting the activity of SDH . This inhibition disrupts the normal functioning of the mitochondrial respiration chain, leading to changes in the energy production of the cell .

Biochemical Pathways

The inhibition of SDH affects the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle or the citric acid cycle . The TCA cycle is a series of chemical reactions used by all aerobic organisms to generate energy. Disruption of this cycle can lead to a decrease in energy production and can affect various downstream processes.

Pharmacokinetics

The compound’s difluoromethyl group may enhance its metabolic stability and bioavailability .

Result of Action

The inhibition of SDH by 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can lead to a decrease in cellular energy production. This can result in the death of cells, particularly in organisms that heavily rely on the TCA cycle for energy production .

Action Environment

The action, efficacy, and stability of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, temperature can influence the compound’s stability and its interaction with the target enzyme .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a pyrazole ring, followed by sulfonylation. One common method involves the reaction of 1H-pyrazole with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. Subsequently, the sulfonyl chloride group is introduced using chlorosulfonic acid or similar reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.

Coupling Reactions: The pyrazole ring can undergo coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Catalysts: Metal catalysts like palladium or copper may be used in coupling reactions.

Major Products

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Coupled Products: Formed from coupling reactions with other aromatic compounds.

類似化合物との比較

Similar Compounds

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides: These compounds also feature a difluoromethyl group attached to a pyrazole ring and have applications in agrochemicals.

Difluoromethyl Phenyl Sulfide: Contains a difluoromethyl group attached to a phenyl ring and is used in pharmaceutical research.

Uniqueness

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the presence of both a difluoromethyl group and a sulfonyl chloride group on the pyrazole ring

生物活性

1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds in the pyrazole class can act as enzyme inhibitors, particularly in the context of inflammatory pathways and cancer treatment. The sulfonyl chloride moiety is known to facilitate nucleophilic attack by biological macromolecules, leading to inhibition of target enzymes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride have shown efficacy against various bacterial strains and fungi. A study indicated that certain pyrazole derivatives exhibited significant antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani at concentrations as low as 50 ppm .

Anti-inflammatory Activity

Pyrazole derivatives are recognized for their anti-inflammatory effects. A review on pyrazole pharmacophores noted that modifications in the structure could lead to enhanced COX-2 inhibitory activity, with some compounds demonstrating IC50 values in the low micromolar range . This suggests that 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride may possess similar anti-inflammatory properties.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural features. The presence of electron-withdrawing groups, such as fluorine and sulfonyl groups, has been associated with increased potency against various biological targets. For example, modifications that enhance lipophilicity or alter steric hindrance can significantly impact the binding affinity to enzymes .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Compound A | 0.02 | COX-2 Inhibition |

| Compound B | 0.04 | COX-2 Inhibition |

| 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | TBD | TBD |

Case Study 1: Lead Optimization for Sleeping Sickness Treatment

A study focused on optimizing a series of pyrazole sulfonamides for treating Human African Trypanosomiasis (HAT) demonstrated that modifications similar to those found in 1-(difluoromethyl)-1H-pyrazole-4-sulfonyl chloride improved blood-brain barrier permeability and selectivity for the target enzyme NMT (N-myristoyltransferase). The optimized compounds showed promising results in mouse models, indicating potential therapeutic applications .

Case Study 2: Antifungal Efficacy

In another investigation, a series of difluoromethyl-substituted pyrazoles were tested for antifungal activity. Results indicated that certain derivatives exhibited significant inhibition against Sclerotinia sclerotiorum, showcasing the potential agricultural applications of these compounds .

特性

IUPAC Name |

1-(difluoromethyl)pyrazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClF2N2O2S/c5-12(10,11)3-1-8-9(2-3)4(6)7/h1-2,4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAGBFMWJADECPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClF2N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599100 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006320-00-8 |

Source

|

| Record name | 1-(Difluoromethyl)-1H-pyrazole-4-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。